molecular formula C16H18N2O3 B126702 Epiisopiloturine CAS No. 69460-80-6

Epiisopiloturine

Cat. No. B126702
CAS RN: 69460-80-6
M. Wt: 286.33 g/mol
InChI Key: OLLOSKHCXIYWIO-AEGPPILISA-N
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Description

Epiisopiloturine Description

Epiisopiloturine (EPI) is an imidazole alkaloid primarily isolated from the leaves of Pilocarpus microphyllus, a plant native to Brazil. It has garnered attention due to its various pharmacological properties, including anti-inflammatory, antinociceptive, and antischistosomal activities. EPI has been shown to protect against gastrointestinal damage induced by naproxen in rats and has demonstrated protective effects in models of Crohn's disease and intestinal mucositis. Its ability to inhibit egg laying in Schistosoma mansoni suggests potential as an alternative treatment for schistosomiasis, especially given the limited treatment options currently available [

Scientific Research Applications

Anti-Inflammatory and Anti-Oxidative Properties in Crohn's Disease

Epiisopiloturine (EPI) has demonstrated significant anti-inflammatory and anti-oxidative effects in a rat model of Crohn's disease. It effectively reduced macroscopic and microscopic scores, wet weight of the colon, neutrophilic infiltration, and expression of pro-inflammatory cytokine IL-1β. Additionally, EPI maintained or restored glutathione levels and decreased malondialdehyde levels, indicating its potential as a pharmacological tool against intestinal inflammatory diseases (Carvalho et al., 2018).

Inhibition of Pro-Inflammatory Mechanisms in Neutrophils

EPI and its related compound, epiisopilosine, have shown potential in inhibiting pro-inflammatory mechanisms in human neutrophils. This property underscores their therapeutic potential in managing inflammation-related conditions (Rocha et al., 2019).

Gastrointestinal Protective Effects

Epiisopiloturine hydrochloride, a derivative of EPI, has exhibited protective effects against gastrointestinal damage induced by naproxen in rats. It effectively mitigated macroscopic and microscopic gastric damage, reduced pro-inflammatory cytokines, and oxidative stress while increasing gastric mucosal blood flow (Nicolau et al., 2017).

Enhancing Solubility for Pharmaceutical Applications

Studies have focused on enhancing the solubility of EPI for pharmaceutical applications. For instance, inclusion complexes with hydroxypropyl-β-cyclodextrin have been developed to increase its dissolution rate, demonstrating the feasibility of using EPI in pharmaceutical dosage forms (Melo et al., 2021).

Protection Against Intestinal Mucositis

EPI has been studied for its protective effects against modifications in intestinal mucosa induced by 5-fluorouracil. It showed significant effects in reducing morphometric changes in villi and crypts and inhibited the expression of Cyclooxygenase-2, suggesting its potential in treating intestinal mucositis (Barbosa et al., 2019).

Compatibility with Pharmaceutical Excipients

Research on EPI's compatibility with pharmaceutical excipients for solid formulations has been conducted, suggesting its potential in the development of various medicinal formulations (Melo et al., 2015).

Use in Drug Delivery Systems

EPI has been encapsulated in nanoparticles, like acetylated cashew gum, to enhance its solubility and allow for slow release. This advancement indicates its potential in drug delivery systems (Rodrigues et al., 2019).

Metal Complexes for Enhanced Activity

EPI has been complexed with metals like copper and zinc, showing improved schistosomicidal properties with copper complexes and decreased activity with zinc, highlighting its potential in treating Schistosomiasis (Portes et al., 2016).

Development of Self-Nanoemulsifying Drug-Delivery Systems

The development of self-nanoemulsifying drug-delivery systems (SNEDDS) for EPI has been researched to improve oral absorption and antischistosomal activity, indicating a novel approach for enhancing its bioavailability and therapeutic efficacy (Lima et al., 2018).

Antinociceptive Activity

EPI has been investigated for its antinociceptive and anti-inflammatory activities, showing significant effects in reducing pain and inflammation in various models. This points towards its potential use in pain management (Silva et al., 2013).

Potential in Schistosomiasis Treatment

EPI has shown promising results in treating Schistosomiasis, with activity against various stages of Schistosoma mansoni. This highlights its potential as an alternative treatment for this parasitic disease (Véras et al., 2013).

Nanopharmaceutical Approach

Nanopharmaceutical approaches using liposome systems for epiisopiloturine have been explored, showing enhanced schistosomicidal activity and providing a novel method for its delivery and effectiveness (Guimarães et al., 2014).

In Vivo Anthelmintic Activity

EPI has demonstrated in vivo anthelmintic activity against juvenile and adult worms of Schistosoma mansoni, suggesting its potential as an effective treatment for this parasitic infection (Guimarães et al., 2015).

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking studies have been performed on imidazole alkaloids like EPI, predicting their molecular properties related to pharmacological potential, particularly in treating Schistosomiasis (Rocha et al., 2018).

Antibacterial and Anthelmintic Activities

Studies have explored the antibacterial and anthelmintic activities of imidazole alkaloids like EPI, indicating their potential in treating various infectious diseases (Rocha et al., 2017).

Anti-Inflammatory Activity in Wound Treatment

Research has focused on the anti-inflammatory activity of EPI in wound treatment, highlighting its role in facilitating tissue repair and healing processes (Rodrigues et al., 2022).

Seasonal Variation in Alkaloid Content

Investigations into the seasonal variation in the content of alkaloids like EPI in Pilocarpus microphyllus have provided insights into their optimal extraction and application times (Lima et al., 2017).

Future Directions

EPI has shown promising results in reducing inflammation and oxidative stress . It also preserved the number of circulating leukocytes, contributed to the recovery of the tissue architecture, and restored the number of goblet cells in the small intestine . These findings suggest that EPI could be a potential candidate for future research in the development of treatments for various diseases .

properties

IUPAC Name

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(1-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-8-13(17-10-18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLOSKHCXIYWIO-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC2COC(=O)C2C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219627
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-

CAS RN

69460-80-6
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069460806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, dihydro-3-((S)-hydroxyphenylmethyl)-4-((1-methyl-1H-imidazol-4-yl)methyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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